[(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride
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Overview
Description
[(1R,3R,5S)-8-aminobicyclo[321]octan-3-yl]methanol hydrochloride is a bicyclic amine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Amination: Introduction of the amino group at the desired position using reagents such as ammonia or amines under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group, often through oxidation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
[(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interaction with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism by which [(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride exerts its effects involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol
- [(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol acetate
- [(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol sulfate
Uniqueness
[(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
2648865-70-5 |
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Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
[(1R,5S)-8-amino-3-bicyclo[3.2.1]octanyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-7-1-2-8(9)4-6(3-7)5-11;/h6-9,11H,1-5,10H2;1H/t6?,7-,8+,9?; |
InChI Key |
YZLWETYYIPUUDT-JOSGUKQYSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1C2N)CO.Cl |
Canonical SMILES |
C1CC2CC(CC1C2N)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
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